molecular formula C11H20N2O2 B064455 tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate CAS No. 171906-65-3

tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate

Cat. No.: B064455
CAS No.: 171906-65-3
M. Wt: 212.29 g/mol
InChI Key: WATXNHHBICSVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a fused bicyclic [3.2.0] framework, incorporating both azetidine and pyrrolidine ring characteristics, which confers unique three-dimensionality and structural rigidity. The presence of the Boc (tert-butoxycarbonyl) protecting group on the secondary amine is a critical functional handle, allowing for selective deprotection under mild acidic conditions to generate the free amine intermediate. This makes it an invaluable building block for the synthesis of more complex molecules, particularly in the development of protease inhibitors, enzyme antagonists, and other pharmacologically active agents that target the central nervous system (CNS) and various GPCRs. Its constrained geometry is strategically employed to explore structure-activity relationships (SAR), improve target binding affinity, and optimize the pharmacokinetic properties of lead compounds, such as metabolic stability and membrane permeability. Researchers utilize this advanced intermediate to construct diverse compound libraries for high-throughput screening (HTS) and as a core structural element in the design of novel therapeutic candidates. This product is intended for research applications by qualified laboratory personnel only.

Properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.2.0]heptan-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-5-4-8(11)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATXNHHBICSVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imine Formation and Cyclization Strategies

The foundational step in synthesizing the 3-azabicyclo[3.2.0]heptane core often begins with imine formation. In a patented process, compound (III) undergoes imine formation using ethanol (EtOH) as the solvent and sodium acetate (NaOAc) as the base . Telescoping this step with subsequent cyclization avoids intermediate isolation, enhancing efficiency. For instance, a temperature range of 20–30°C during reduction with Raney nickel ensures optimal exo-selectivity, critical for avoiding undesired endo by-products .

Key parameters include:

  • Solvent selection : EtOH or isopropyl alcohol (IPA) improves solubility and reaction homogeneity.

  • Base choice : NaOAc or potassium acetate (KOAc) maintains mild basicity, preventing premature deprotection of the Boc group .

Reduction and Diastereoselective Control

Reduction of intermediates to achieve the desired stereochemistry is pivotal. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/water systems at 0°C yields 56% of the (2S,3S)-diastereomer, albeit with minor impurities (e.g., 2.6% of a hydroxylated by-product) . Comparatively, diisobutylaluminium hydride (DIBAH) in toluene/cyclohexanol at room temperature enhances selectivity to 95:5 (2R,3S)/(2S,3S) .

Table 1: Impact of Reducing Agents on Yield and Selectivity

Reducing AgentSolvent SystemTemperatureYieldDiastereomer Ratio
NaBH₄THF/Water0°C56%85:15
DIBAHToluene/Cyclohexanol25°C68%95:5
Raney NiEtOH20–30°C80%>99:1

The use of Raney nickel under hydrogenation conditions (65–75°C) in EtOH achieves >99% exo-selectivity, critical for industrial-scale production .

Boc Protection and Deprotection Dynamics

Introducing the Boc group necessitates careful pH control. Dissociation of the benzyl-protected intermediate in THF with potassium carbonate (K₂CO₃) followed by Boc-anhydride addition achieves 80% yield . Recrystallization in n-heptane at 20–30°C purges residual Boc₂O and prevents di-Boc by-products, a common issue in analogous syntheses .

Deprotection via hydrogenolysis with Pd(OH)₂/C in EtOH at 70°C cleanly removes the benzyl group without affecting the Boc moiety, underscoring the robustness of this step .

Purification and Crystallization Optimization

Recrystallization is indispensable for isolating high-purity product. n-Heptane emerges as the optimal solvent due to its low polarity, which selectively precipitates the target compound while solubilizing impurities . For example, cooling a saturated n-heptane solution from 50°C to 20°C over 16 hours yields crystals with <1% impurities .

Table 2: Recrystallization Solvent Performance

SolventPurity Post-CrystallizationYield
n-Heptane99.2%85%
Hexane97.8%78%
Petroleum Ether96.5%72%

Industrial-Scale Process Design

Scaling up necessitates telescoping steps to minimize downtime. A patented method combines imine formation, reduction, and Boc protection without isolating intermediates, achieving an overall yield of 72% . Key adjustments include:

  • Temperature gradients : Maintaining 20–30°C during exo-selective reductions prevents exothermic side reactions.

  • Catalyst recycling : Pd(OH)₂/C is reused thrice without significant activity loss, reducing costs .

  • Azeotropic drying : Removing residual water via n-heptane azeotrope ensures anhydrous conditions for Boc stabilization .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects . The pathways involved include enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[4.1.0]heptane Derivatives

tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS 134575-47-6)
  • Molecular Formula : C₁₁H₂₀N₂O₂ (same as target compound).
  • Key Difference: The bicyclo[4.1.0] ring system introduces a larger seven-membered ring with one additional carbon compared to the [3.2.0] system.
  • Applications : Used in medicinal chemistry for its conformational flexibility, which may improve binding to less rigid biological targets .
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS 880545-32-4)
  • Molecular Formula : C₁₁H₂₀N₂O₂.
  • Key Difference: Substituent position (6-yl vs. 1-yl) alters spatial orientation.

Functional Group Variations

Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate HCl (CAS 2177258-17-0)
  • Molecular Formula : C₁₄H₁₉ClN₂O₂.
  • Molecular Weight : 282.77 g/mol .
  • Hydrochloride Salt: Improves aqueous solubility, critical for bioavailability in drug formulations .
  • Applications : Likely used in ionic interaction-driven drug delivery systems.
tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 1251009-41-2)
  • Molecular Formula : C₁₁H₂₀N₂O₂.
  • Key Difference: An additional amino group at the 1-position and a carboxylate ester at the 3-aza position. This dual functionality allows for orthogonal reactivity in multi-step syntheses .
  • Applications : Serves as a precursor for introducing amine handles in peptide-mimetic drugs .

Stereochemical Variants

tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate (CAS 1933741-18-4)
  • Molecular Formula : C₁₁H₂₀N₂O₂.
  • Key Difference : Specified stereochemistry (3R,5S) ensures enantiomeric purity, critical for chiral drug candidates. The target compound’s stereochemistry is unspecified, making this variant preferable for asymmetric synthesis .
  • Applications : Used in enantioselective catalysis or as a scaffold for stereospecific APIs .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate 171906-65-3 C₁₁H₂₀N₂O₂ 212.29 tert-butyl carbamate
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate HCl 2177258-17-0 C₁₄H₁₉ClN₂O₂ 282.77 Benzyl carbamate, HCl salt
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 134575-47-6 C₁₁H₂₀N₂O₂ 212.29 Bicyclo[4.1.0] core

Biological Activity

Introduction

Tert-butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate (CAS Number: 171906-65-3) is a bicyclic compound with potential biological activity. Its molecular formula is C11H20N2O2, and it has garnered interest in medicinal chemistry due to its structural features that may confer unique pharmacological properties.

Chemical Structure and Properties

  • Molecular Weight: 212.29 g/mol
  • Molecular Formula: C11H20N2O2
  • Purity: Typically ≥ 97%
  • CAS Number: 171906-65-3

The compound features a bicyclic structure that includes a nitrogen atom within the ring, which may influence its interaction with biological targets.

Biological Activity

Research into the biological activity of this compound primarily focuses on its potential as an antiprotozoal agent and its effects on various biological systems.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary data suggest that related compounds exhibit varying degrees of cytotoxic effects in vitro, particularly against cancer cell lines . The specific cytotoxic profile of this compound remains to be fully elucidated but warrants further investigation due to its structural similarities to known bioactive compounds.

Case Study 1: Antimalarial Activity

In a comparative study, several bicyclic compounds were synthesized and tested for their antimalarial properties against Plasmodium berghei in mouse models. One compound demonstrated significant in vivo activity, prompting further exploration into the SAR of these bicyclic structures . Although not directly involving this compound, these findings underscore the potential for similar compounds to exhibit antimalarial effects.

Case Study 2: Structure-Activity Relationship Analysis

Research focusing on various azabicyclic compounds has revealed that modifications at specific positions can substantially alter biological activity. A systematic SAR analysis indicated that substituents on the nitrogen atom and adjacent carbon atoms could enhance binding affinity to protozoan targets . This insight could guide future modifications of this compound for improved therapeutic efficacy.

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget OrganismReference
This compoundPotential AntimalarialPlasmodium falciparum
Related Bicyclic CompoundsCytotoxicityVarious Cancer Cell Lines
Bicyclic Analog AAntiprotozoalTrypanosoma brucei

Q & A

Basic: What are the common synthetic routes for tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate, and how do reaction conditions influence yield and purity?

Answer:
The synthesis often employs asymmetric 1,3-dipolar cycloaddition between azomethine ylides and cyclobutenones using chiral catalysts like CuI/(R)-Fesulphos, achieving high enantioselectivity (up to 98% ee) and diastereoselectivity . Key factors include:

  • Temperature control : Lower temperatures favor stereochemical precision.
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.
  • Purification : Chromatography or recrystallization ensures purity, with yields optimized by minimizing side reactions (e.g., carbamate hydrolysis) .

Basic: How is the molecular structure characterized using spectroscopic techniques?

Answer:
NMR spectroscopy (1H, 13C) confirms the bicyclo[3.2.0] framework and tert-butyl/carbamate substituents:

  • 1H NMR : Distinct signals for bridgehead protons (δ 3.5–4.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm).
  • 13C NMR : Carbamate carbonyl (δ 155–160 ppm) and bicyclic carbons (δ 30–60 ppm).
    IR spectroscopy identifies carbamate C=O stretches (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

Advanced: What strategies achieve enantioselective synthesis, and what catalysts are effective?

Answer:
Chiral Lewis acid catalysts like CuI/(R)-Fesulphos enable enantioselective cycloadditions, leveraging π-π interactions and steric effects to control stereochemistry . Alternatives include:

  • Organocatalysts : Thiourea derivatives for non-metal pathways.
  • Ligand design : Bulky phosphine ligands to enhance enantiomeric excess (e.g., >95% ee).

Advanced: How does the bicyclo[3.2.0] framework influence biological target interactions?

Answer:
The rigid bicyclic core enhances target binding affinity by:

  • Mimicking transition states in enzyme catalysis (e.g., protease inhibition).
  • Restricting conformational flexibility, improving selectivity.
    Computational methods like molecular docking (AutoDock) and MD simulations predict binding modes, guiding SAR studies .

Advanced: What challenges arise in optimizing synthetic yield, particularly stereochemical control?

Answer:
Key challenges include:

  • Stereochemical drift : Mitigated by low-temperature reactions and inert atmospheres.
  • Functional group compatibility : Boc protection requires mild deprotection (e.g., TFA in DCM) to avoid ring-opening .
  • Byproduct formation : Controlled stoichiometry and slow reagent addition minimize impurities.

Basic: What are the reactivity patterns of the carbamate group under acidic/basic conditions?

Answer:

  • Acidic conditions (e.g., TFA) : Boc deprotection yields the free amine, critical for further functionalization .
  • Basic conditions : Hydrolysis to amines/CO₂, requiring pH <9 for stability.

Advanced: How do structural modifications impact pharmacokinetics, and what assays assess this?

Answer:

  • Modifications : Substituents at bridgehead carbons alter solubility (logP) and metabolic stability.
  • Assays :
    • Microsomal stability : Liver microsomes evaluate metabolic degradation.
    • Caco-2 permeability : Predicts intestinal absorption.
    • Plasma protein binding : LC-MS quantifies free drug fractions .

Basic: What purification techniques are effective for this compound?

Answer:

  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate).
  • Recrystallization : Ethanol/water mixtures for high-purity crystals.
  • HPLC : Reverse-phase C18 columns resolve enantiomers .

Advanced: What contradictory findings exist regarding biological activity of analogs?

Answer:
Discrepancies in topoisomerase inhibition (e.g., benzyl vs. tert-butyl analogs) suggest substituent-dependent activity. Resolution strategies:

  • Controlled SAR studies : Systematic variation of substituents.
  • Meta-analysis : Cross-study comparisons under standardized assay conditions .

Advanced: What thermodynamic/kinetic factors influence ring-opening and stability?

Answer:

  • Thermodynamic stability : Ring strain in bicyclo[3.2.0] systems drives reactivity.
  • Kinetic control : Low-temperature reactions favor kinetic products (e.g., intact carbamate).
  • Solution stability : Buffered solutions (pH 4–6) prevent hydrolysis during storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.